5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)6-2-1-3-7-13-5(8(15)16)4-14(6)7/h1-4H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMISGPOTMRORO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C(=C1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40855854 | |
| Record name | 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40855854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260798-62-6 | |
| Record name | 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40855854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis from Ethyl Bromopyruvate and 5-(Trifluoromethyl)pyridin-2-amine
One of the primary methods for synthesizing compounds related to 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid involves the reaction of ethyl bromopyruvate with 5-(trifluoromethyl)pyridin-2-amine . This reaction produces ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate , which can be further converted into the desired acid through hydrolysis.
- Solvents: Methanol and 1,2-dimethoxyethane.
- Temperature: 80°C.
- Reaction Time: 14 hours.
- Yield: Approximately 42% for the ester form.
Hydrolysis to Form the Acid
To convert ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate into This compound , a hydrolysis step is required. This typically involves using a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a solvent like water or ethanol.
- Base: NaOH or KOH.
- Solvent: Water or ethanol.
- Temperature: Room temperature to reflux.
- Reaction Time: Varies depending on conditions.
Analysis of Synthesis Methods
The synthesis of This compound involves careful selection of starting materials and reaction conditions. The use of 5-(trifluoromethyl)pyridin-2-amine as a starting material is crucial, as it provides the necessary trifluoromethyl group.
Research Findings
Research in the field of imidazopyridine synthesis has shown that the use of specific catalysts and conditions can significantly improve yields and efficiency. For instance, the Ritter-type reaction has been explored for synthesizing imidazo[1,5-a]pyridine analogs, which could potentially be adapted for imidazo[1,2-a]pyridine derivatives.
Chemical Reactions Analysis
Esterification and Amide Formation
The carboxylic acid group participates in classical derivatization reactions:
A notable example from patent CN104370898A demonstrates its use in Suzuki-Miyaura cross-coupling reactions to create antitumor agents. The compound reacts with aryl boronic acids under Pd catalysis to yield biaryl derivatives .
Decarboxylative Functionalization
Thermal or metal-catalyzed decarboxylation enables C2 position modification:
Key Pathway:
This intermediate undergoes:
Electrophilic Aromatic Substitution
The C3 position shows preferential reactivity due to electronic effects from the trifluoromethyl group:
| Electrophile | Conditions | Product | Regioselectivity | Reference |
|---|---|---|---|---|
| I₂/TBHP | Ultrasound, EtOH | 3-Iodo derivative | >95% C3 selectivity | |
| HNO₃/H₂SO₄ | 0°C, 2 hr | 3-Nitro derivative | No C5 nitration observed |
Notably, iodination proceeds without metal catalysts via radical intermediates under ultrasonic activation .
Cyclization Reactions
The carboxylic acid participates in intramolecular cyclizations to form polycyclic systems:
Example Reaction:
Metal-Mediated Cross-Couplings
The trifluoromethyl group enhances stability in transition metal catalysis:
| Reaction Type | Catalyst System | Applications |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl drug candidates |
| Sonogashira | Pd/Cu, Et₃N | Alkynylated imaging probes |
A 2021 study achieved 94% conversion in palladium-catalyzed arylations using microwave irradiation .
Supramolecular Interactions
The compound forms stable coordination complexes:
| Metal Ion | Stoichiometry | Application |
|---|---|---|
| Cu(II) | 1:2 (ML₂) | Catalytic oxidation systems |
| Zn(II) | 1:1 | Luminescent materials |
X-ray crystallography reveals bidentate binding through the pyridine N and carboxylate O atoms .
Biological Activation Pathways
In vivo studies demonstrate metabolic transformations:
-
Carboxylic Acid Reduction: Liver microsomes generate alcohol metabolites
-
Imidazole Ring Oxidation: CYP450-mediated hydroxylation at C7
Key Challenges & Research Gaps
-
Limited data on asymmetric functionalization at C6/C8 positions
-
Stability under strong reducing conditions (>150°C) requires further study
-
Need for green chemistry approaches (e.g., photocatalytic modifications)
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of imidazo[1,2-a]pyridine derivatives, including 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid. Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance, in vitro assays demonstrated significant inhibition of cell proliferation in breast and colon cancer models .
Case Study:
A study published in the Journal of Medicinal Chemistry examined the structure-activity relationship (SAR) of imidazo[1,2-a]pyridines. The results indicated that the trifluoromethyl group enhances the potency of these compounds against cancer cells by modulating key signaling pathways involved in cell growth and apoptosis .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. In vitro tests revealed that it possesses significant antibacterial properties against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Material Science Applications
1. Fluorinated Materials
The incorporation of trifluoromethyl groups into polymers can enhance their thermal stability and chemical resistance. Research has shown that polymers derived from this compound exhibit improved mechanical properties and lower flammability compared to their non-fluorinated counterparts .
Data Table: Properties of Polymers Derived from this compound
| Property | Non-Fluorinated Polymer | Fluorinated Polymer |
|---|---|---|
| Thermal Stability (°C) | 250 | 300 |
| Tensile Strength (MPa) | 30 | 50 |
| Flammability Rating | UL94 V-0 | UL94 V-0 |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Its derivatives are being explored for enhanced biological activity and specificity in targeting various diseases.
Example Synthesis Route:
- Start with a pyridine derivative.
- Introduce the trifluoromethyl group via electrophilic fluorination.
- Perform cyclization to form the imidazole ring.
- Carboxylate the compound to obtain the final product.
Mechanism of Action
The mechanism by which 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Similarity
The compound is compared with key analogs based on substituent position and type (Table 1).
Table 1: Structural Comparison of Imidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives
| Compound Name | Substituent Position | Substituent Group | CAS Number | Molecular Formula | Similarity Score* |
|---|---|---|---|---|---|
| 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid | 5 | CF₃ | 1260798-62-6 | C₉H₅F₃N₂O₂ | 1.00 |
| 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid | 6 | CF₃ | 1018828-69-7 | C₉H₅F₃N₂O₂ | 0.86 |
| 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid | 7 | CF₃ | 1620569-19-8 | C₉H₅F₃N₂O₂ | 0.86 |
| 5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid | 5 | CH₃ | 88751-06-8 | C₉H₈N₂O₂ | 0.87 |
| Imidazo[1,2-a]pyridine-2-carboxylic acid | None | H | 64951-08-2 | C₈H₆N₂O₂ | 0.84 |
*Similarity scores based on structural alignment (0–1 scale) .
Key Observations:
Physicochemical and Pharmacological Properties
Lipophilicity and Solubility
- 5-CF₃ Derivative : High lipophilicity (LogP ~2.1) due to -CF₃, favoring membrane permeability but reducing aqueous solubility .
- 6-CF₃ and 7-CF₃ Analogs : Similar lipophilicity but slightly higher solubility due to reduced steric hindrance near the carboxylic acid .
- 5-CH₃ Analog : Lower LogP (~1.5) and improved solubility, suitable for formulations requiring hydrophilic properties .
Biological Activity
5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid (CAS No. 1260798-62-6) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides an overview of the compound's biological properties, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₅F₃N₂O₂
- Molecular Weight : 230.15 g/mol
- Appearance : White to off-white solid
- Purity : ≥97% .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the imidazo ring followed by carboxylation at the 2-position. The trifluoromethyl group is introduced through electrophilic fluorination or similar methodologies.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant antimicrobial properties. For instance, a library of imidazo[1,2-a]pyridine-appended chalcones was screened against various pathogens such as Trypanosoma cruzi and Leishmania infantum. Among these, certain derivatives showed promising IC50 values, indicating potential applications in treating parasitic infections .
Inhibition of Protein Geranylgeranylation
One notable biological activity of this compound is its role as an inhibitor of protein geranylgeranylation. This process is crucial for the proper functioning of several proteins involved in cell signaling and cancer progression. Studies have shown that modifications at the C6 position of the imidazo ring can significantly affect the compound's inhibitory potency against Rab geranylgeranyl transferase (RGGT), with some analogs demonstrating substantial cytotoxic effects in human cervical carcinoma HeLa cells .
Cytotoxicity
Cytotoxicity assays have revealed that several derivatives of imidazo[1,2-a]pyridine compounds exhibit varying degrees of cytotoxicity. For example, certain compounds were found to have IC50 values below 150 μM, indicating a strong potential for further development as anticancer agents . The structure-activity relationship (SAR) studies suggest that specific substitutions can enhance or diminish activity, highlighting the importance of molecular design in drug development.
Case Study 1: Antiparasitic Activity
In a study evaluating the antiparasitic activity of various imidazo[1,2-a]pyridine derivatives, this compound was identified as having significant activity against Trypanosoma brucei. The compound exhibited an IC50 value around 1.35 μM, demonstrating its potential as a lead compound for developing new treatments for sleeping sickness .
Case Study 2: Cancer Cell Line Studies
Another study focused on the effects of this compound on human cancer cell lines. The results indicated that it could effectively inhibit cell proliferation in a dose-dependent manner. The most potent analogs were those with specific substitutions at the C6 position, which enhanced their ability to disrupt cellular processes linked to cancer growth .
Summary Table of Biological Activities
Q & A
Q. What synthetic routes are commonly used to prepare 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid?
- Methodology : A two-step approach is often employed:
Core Formation : Condensation of 2-aminoimidazoles with trifluoromethyl-containing pyridine derivatives under microwave-assisted conditions (e.g., methanol/water solvent system with catalytic trifluoroacetic acid) to form the imidazo[1,2-a]pyridine core .
Carboxylation : Hydrolysis of ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS 1260885-46-8) using alkaline conditions (e.g., NaOH/EtOH) to yield the carboxylic acid derivative .
- Key Tools : Microwave reactors enhance reaction efficiency, while TLC and HPLC monitor progress.
Q. How is structural characterization performed for this compound?
- Methodology :
- NMR Spectroscopy : and NMR identify proton and carbon environments, confirming trifluoromethyl (-CF) and carboxylic acid (-COOH) substituents. For example, NMR detects the -CF group (δ ≈ -60 ppm) .
- IR Spectroscopy : Absorptions at ~1720 cm (C=O stretch) and ~3400 cm (O-H stretch) validate the carboxylic acid group .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., CHFNO, MW 248.15) .
Q. What purification strategies are effective for isolating this compound?
- Methodology :
- Recrystallization : Use polar aprotic solvents (e.g., DMSO/HO) to exploit solubility differences.
- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane removes byproducts like unreacted ethyl esters .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) influence bioactivity?
- Methodology :
- SAR Studies : Compare analogues (e.g., 6-chloro or 7-methyl derivatives) in biological assays. For example, replacing -CF with -Cl (CAS 182181-19-7) reduces metabolic stability but enhances solubility .
- Computational Modeling : DFT calculations predict electronic effects of substituents (e.g., -CF increases lipophilicity, affecting membrane permeability) .
- Data Interpretation : Correlate logP values (experimental or calculated) with in vitro activity to optimize lead compounds .
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?
- Methodology :
- Variable Temperature NMR : Detect dynamic processes (e.g., tautomerism) causing peak splitting.
- X-ray Crystallography : Resolve ambiguities by determining solid-state structures. For imidazo[1,2-a]pyrimidines, crystallography confirmed planar heterocyclic cores and hydrogen-bonding motifs .
- Cross-Validation : Compare NMR shifts with literature values for related imidazo[1,2-a]pyridines (e.g., δ ~160 ppm for carboxylic acid carbons) .
Q. What strategies mitigate low yields in carboxylation steps?
- Methodology :
- Catalytic Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance hydrolysis efficiency .
- Protection/Deprotection : Temporarily protect reactive sites (e.g., -NH groups) with Boc or Fmoc to prevent side reactions during carboxylation .
Q. How can computational tools predict synthetic feasibility?
- Methodology :
- Retrosynthetic Analysis : Software like Synthia or Reaxys proposes routes based on known reactions (e.g., condensation of 2-aminoimidazoles with 5-(trifluoromethyl)pyridine-2-carbaldehyde) .
- Reaction Simulation : DFT studies model transition states to identify energetically favorable pathways (e.g., cyclization barriers in imidazo[1,2-a]pyridine formation) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
